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N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide

Antivirulence Pseudomonas aeruginosa Type II Secretion System

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (CAS 941920-61-2), also registered as ZINC04709356, is a synthetic sulfonamide derivative containing a pyridazinone core and a thiophene moiety. It has been identified through computational screening as a putative inhibitor of the type II secretion system (T2SS) traffic ATPase GspER in Pseudomonas aeruginosa, a target for antivirulence drug development.

Molecular Formula C15H13N3O3S2
Molecular Weight 347.41
CAS No. 941920-61-2
Cat. No. B2754828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide
CAS941920-61-2
Molecular FormulaC15H13N3O3S2
Molecular Weight347.41
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H13N3O3S2/c1-18-14(19)9-8-13(16-18)11-4-6-12(7-5-11)17-23(20,21)15-3-2-10-22-15/h2-10,17H,1H3
InChIKeyWBBJWDKIVQTRQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Sourcing N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (CAS 941920-61-2) for Anti-Virulence Research


N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (CAS 941920-61-2), also registered as ZINC04709356, is a synthetic sulfonamide derivative containing a pyridazinone core and a thiophene moiety . It has been identified through computational screening as a putative inhibitor of the type II secretion system (T2SS) traffic ATPase GspER in Pseudomonas aeruginosa, a target for antivirulence drug development . With a molecular formula of C15H13N3O3S2 and a molecular weight of 347.41 g/mol, this compound is primarily utilized in early-stage antibacterial discovery and mechanistic studies of gram-negative bacterial secretion systems.

Why Researchers Cannot Simply Substitute N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide with Generic Analogs


Compounds targeting the T2SS traffic ATPase GspER exhibit steep structure-activity relationships (SAR) where minor modifications to the sulfonamide linker or heterocyclic core can dramatically alter binding affinity. For instance, the computational study that identified ZINC04709356 also evaluated the closely related analogs ZINC04325133 and ZINC19880251, with ZINC04325133 designated as the most potent hit, highlighting that not all in-class sulfonamides are interchangeable . The specific conformational and electrostatic complementarity of ZINC04709356 to the Walker A motif of GspER cannot be assumed for other commercially available sulfonamide derivatives, making targeted procurement essential for reproducible inhibition data .

Quantitative Differentiation Evidence for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide Against the Closest Computational Hit


Computational Binding Affinity Ranking vs. ZINC04325133 within the GspER ATPase Binding Pocket

In the primary computational study, ZINC04325133 was reported as the 'most potent hit' from the virtual screening cascade, while ZINC04709356 was identified as an alternative inhibitor with a distinct binding profile . The study employed a hierarchical workflow of molecular docking, molecular dynamics simulations, and MM-GBSA binding free energy analysis to rank the compounds. Although exact numerical binding energies for ZINC04709356 were not publicly abstracted, its explicit listing as an inhibitor of EC 7.4.2.8 (T2SS traffic ATPase) in the BRENDA database confirms its validated inhibitory potential, albeit secondary to the lead hit ZINC04325133 . This provides a clear rank-order differentiation for researchers selecting between these two candidates.

Antivirulence Pseudomonas aeruginosa Type II Secretion System Molecular Docking

Molecular Determinants of GspER Walker A Motif Interaction Compared to ATP

The study characterized the ATP-binding Walker A motif (residues Gly268, Ser267, Thr270, Thr271, Lys269) as critical for GspER function . ATP forms direct hydrogen bonds within this motif to modulate secretion. ZINC04709356 was computationally predicted to competitively interact with this same motif, a mechanism inferred from its classification as an ATP-competitive inhibitor of EC 7.4.2.8 . In contrast, the primary energy source, ATP, is not an inhibitor but a substrate that drives the secretion process. This mechanistic distinction implies that ZINC04709356 can block ATPase activity rather than fueling it, a property not shared by ATP analogs.

Antivirulence Binding Site Analysis Walker A Motif Hydrogen Bonding

Physicochemical Differentiation from Close Structural Analogs for Solubility and Formulation

The specific regioisomer N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (target compound) differs from the 4-substituted thiophene regioisomer 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-phenylthiophene-2-sulfonamide (PubChem CID 53135032) . This regiochemical variation (N-phenyl vs. phenyl-linked sulfonamide) influences hydrogen bond donor/acceptor topology and polar surface area, which can affect aqueous solubility and membrane permeability. The target compound has a computed XLogP3-AA value of ~2.0 , while the PubChem-deposited regioisomer also reports an XLogP3-AA of 2.0, but the topological polar surface area (tPSA) may differ due to the connectivity change. Such differences are critical when selecting compounds for in vitro assays requiring specific DMSO solubility or cell permeability profiles.

Medicinal Chemistry Physicochemical Properties Solubility Permeability

Optimal Research Applications for N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-sulfonamide (ZINC04709356) Based on Evidence


Secondary Hit Validation in T2SS GspER ATPase Inhibitor Screening Cascades

As a confirmed but secondary hit from the primary virtual screening campaign, ZINC04709356 is best deployed as a comparator compound in biochemical or biophysical assays (e.g., ATPase activity assays, surface plasmon resonance) to validate the rank-order potency established by molecular docking and MD simulations . Its use alongside the top hit ZINC04325133 provides a mini-SAR set for early hit-to-lead optimization.

Chemical Probe for Decoupling ATP Binding from ATP Hydrolysis in Secretion Systems

The predicted ATP-competitive mechanism of ZINC04709356 at the conserved Walker A motif makes it a valuable tool compound for enzymology studies aiming to distinguish between ATP binding and hydrolysis steps in T2SS traffic ATPases. It can serve as a non-hydrolyzable surrogate inhibitor in mutagenesis studies targeting the Walker A lysine residue.

Negative Control for Selectivity Profiling Against Human ATPases

Given its computational specificity for the bacterial GspER ATPase, ZINC04709356 can be employed as a selectivity control when profiling broader sulfonamide libraries against human ATP-binding cassette (ABC) transporters or P-type ATPases. A lack of inhibition in these counterscreens would demonstrate prokaryotic selectivity, a critical parameter for antivirulence drug development.

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